molecular formula C20H13F2N3OS B2396479 N-(benzo[d]thiazol-2-yl)-2,6-difluoro-N-(pyridin-2-ylmethyl)benzamide CAS No. 886904-30-9

N-(benzo[d]thiazol-2-yl)-2,6-difluoro-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2396479
CAS No.: 886904-30-9
M. Wt: 381.4
InChI Key: QVCFHUOEIMONOQ-UHFFFAOYSA-N
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Description

“N-(benzo[d]thiazol-2-yl)-2,6-difluoro-N-(pyridin-2-ylmethyl)benzamide” is a chemical compound that belongs to the benzothiazole class . Benzothiazoles are heterocyclic organic compounds that possess a wide range of properties and applications, including in the treatment of various diseases .


Synthesis Analysis

The synthesis of benzothiazole derivatives has received much attention due to their diverse biological activities . A series of novel this compound derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The structure of the synthesized compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The synthesized compounds were evaluated for their anti-inflammatory activity . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Future Directions

The future directions for “N-(benzo[d]thiazol-2-yl)-2,6-difluoro-N-(pyridin-2-ylmethyl)benzamide” could involve further exploration of its biological activities and potential therapeutic applications. Given the diverse biological activities of benzothiazole derivatives, there is potential for the development of new drugs based on this scaffold .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2,6-difluoro-N-(pyridin-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2N3OS/c21-14-7-5-8-15(22)18(14)19(26)25(12-13-6-3-4-11-23-13)20-24-16-9-1-2-10-17(16)27-20/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCFHUOEIMONOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=C(C=CC=C4F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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